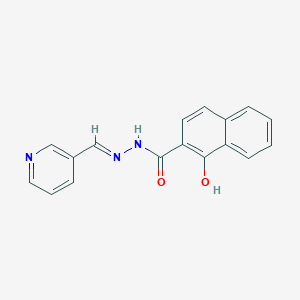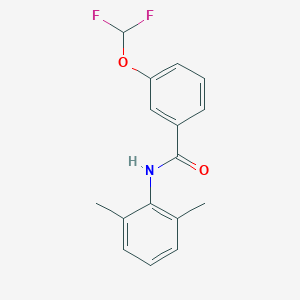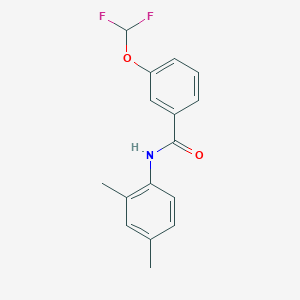![molecular formula C25H18N2O7 B457214 N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B457214.png)
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of dibenzofurans. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a dibenzofuran core with methoxy and nitrophenoxy substituents, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the nitrophenoxy group: This can be done through nucleophilic substitution reactions, where a nitrophenol derivative reacts with a suitable leaving group on the dibenzofuran core.
Formation of the carboxamide: This step involves the reaction of the intermediate compound with an amine source, such as ammonia or an amine derivative, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives.
科学的研究の応用
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE has several scientific research applications:
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, its potential anticancer activity may involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methylphenoxy)acetamide
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
Uniqueness
N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-5-[(4-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of both methoxy and nitrophenoxy groups, which can impart distinct chemical and biological properties
特性
分子式 |
C25H18N2O7 |
|---|---|
分子量 |
458.4g/mol |
IUPAC名 |
N-(2-methoxydibenzofuran-3-yl)-5-[(4-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H18N2O7/c1-31-24-12-19-18-4-2-3-5-21(18)34-23(19)13-20(24)26-25(28)22-11-10-17(33-22)14-32-16-8-6-15(7-9-16)27(29)30/h2-13H,14H2,1H3,(H,26,28) |
InChIキー |
SERMPQWYFQFAKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE](/img/structure/B457136.png)
![N-(4-acetylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457137.png)
![3-[(2,3-dichlorophenoxy)methyl]-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B457140.png)

![5,7-bis(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457145.png)

![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B457147.png)
![4-(2,4-dimethoxy-3-methylphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B457149.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B457150.png)
![5-[4-Methoxy-3-(phenoxymethyl)benzylidene]-3-(1-phenylethyl)-2-thioxo-4-imidazolidinone](/img/structure/B457151.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B457152.png)

![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B457154.png)
